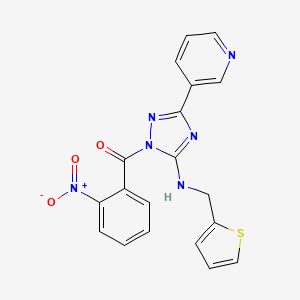
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as N-(2-thienylmethyl)-1-(2-nitrophenyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine or NPTTA.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of parasitic cells by disrupting the mitochondrial membrane potential and inducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer and parasitic cells. It inhibits the expression of key proteins involved in cell cycle regulation and DNA replication, leading to the arrest of cell growth and division. It also induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments include its potent antitumor and antiparasitic activity, its relatively low toxicity, and its ability to induce apoptosis in cancer cells. However, the limitations include its poor solubility in water and its potential to cause cytotoxicity in normal cells.
Direcciones Futuras
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has promising potential for the development of new anticancer and antiparasitic drugs. Future research directions include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields, such as material science and catalysis.
In conclusion, this compound is a chemical compound with significant potential for scientific research and development. Its potent antitumor and antiparasitic activity, along with its relatively low toxicity, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also shows promising activity against parasitic infections, such as malaria and leishmaniasis.
Propiedades
IUPAC Name |
(2-nitrophenyl)-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(15-7-1-2-8-16(15)25(27)28)24-19(21-12-14-6-4-10-29-14)22-17(23-24)13-5-3-9-20-11-13/h1-11H,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPVHWAEXKVAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4231568.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231608.png)

![2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4231617.png)
![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
